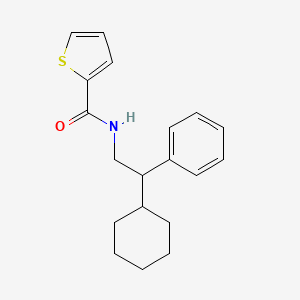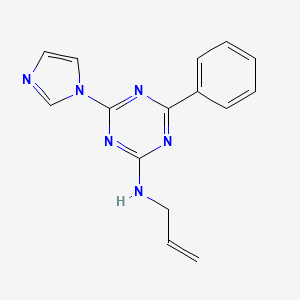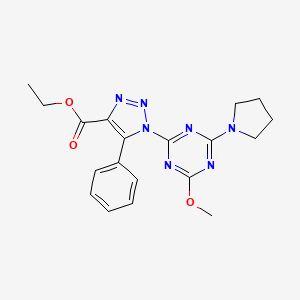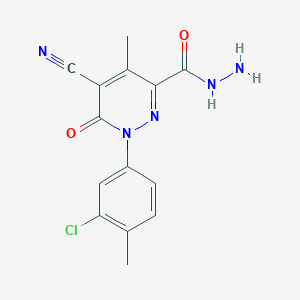![molecular formula C27H22BrNO4 B11498447 N-benzyl-6-bromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11498447.png)
N-benzyl-6-bromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused cyclopropa[c]chromene core. Its structure includes a benzyl group, a bromine atom, an ethyl group, and a phenylcarbonyl moiety.
- The compound’s name provides information about its substituents and functional groups. Let’s break it down:
N-benzyl: Indicates a benzyl group attached to the nitrogen atom.
6-bromo: Refers to the bromine atom at the 6th position.
1-ethyl: Indicates an ethyl group at the 1st position.
2-oxo: Indicates a ketone (carbonyl) group at the 2nd position.
1-(phenylcarbonyl): Refers to a phenyl group with a carbonyl (C=O) substituent.
1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide: Describes the fused cyclopropa[c]chromene ring system with a carboxamide group.
- This compound’s unique structure suggests potential interesting properties and applications.
Preparation Methods
- Synthetic routes for this compound may involve multistep reactions, including cyclization, bromination, and amide formation.
- One possible approach could be the Fischer indole synthesis , where a cyclohexanone derivative reacts with phenylhydrazine to form the tricyclic indole core .
- Specific reaction conditions and industrial production methods would require further research.
Chemical Reactions Analysis
- The compound may undergo various reactions, such as oxidation, reduction, and substitution.
- Common reagents include N-bromosuccinimide (NBS) for bromination reactions .
- Major products depend on the specific reaction conditions and functional groups involved.
Scientific Research Applications
- In chemistry, this compound could serve as a building block for novel materials or ligands.
- In biology, it might exhibit interesting biological activities due to its unique structure.
- Medicinally, it could be explored for potential therapeutic effects.
- Industrial applications could involve its use in fine chemicals or pharmaceuticals.
Mechanism of Action
- Research would be needed to determine the compound’s precise mechanism of action.
- Molecular targets and pathways involved could vary based on its biological activity.
Comparison with Similar Compounds
- Similar compounds could include other indole derivatives, imidazoles, or heterocyclic structures.
- Highlighting its uniqueness would require a detailed comparison with specific analogs.
Remember that further investigation and experimental data are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C27H22BrNO4 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
1-benzoyl-N-benzyl-6-bromo-1-ethyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide |
InChI |
InChI=1S/C27H22BrNO4/c1-2-26(23(30)18-11-7-4-8-12-18)22-20-15-19(28)13-14-21(20)33-25(32)27(22,26)24(31)29-16-17-9-5-3-6-10-17/h3-15,22H,2,16H2,1H3,(H,29,31) |
InChI Key |
MGPBSHXTOBFKDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)NCC4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(dibenzo[b,d]furan-2-yl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11498366.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11498368.png)


![8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate](/img/structure/B11498386.png)
![Dimethyl 5,5'-[(4-tert-butylphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11498401.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11498419.png)

![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11498432.png)


![ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B11498464.png)
![2-(5-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11498473.png)
![4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11498478.png)
